Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Prolyl endopeptidase inhibition PREP IC50 S9 protease selectivity

Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate (CAS 2034407-58-2) is a synthetic small molecule featuring a pyrrolidine core substituted with a thioacetate ester and an N-propanoyl group bearing a 4-(trifluoromethyl)phenyl moiety. It is classified as an inhibitor of the serine protease prolyl endopeptidase (PREP; also known as prolyl oligopeptidase, POP), a member of the S9 family that includes fibroblast activation protein (FAP) and dipeptidyl peptidase IV (DPPIV).

Molecular Formula C17H20F3NO3S
Molecular Weight 375.41
CAS No. 2034407-58-2
Cat. No. B2617805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
CAS2034407-58-2
Molecular FormulaC17H20F3NO3S
Molecular Weight375.41
Structural Identifiers
SMILESCOC(=O)CSC1CCN(C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C17H20F3NO3S/c1-24-16(23)11-25-14-8-9-21(10-14)15(22)7-4-12-2-5-13(6-3-12)17(18,19)20/h2-3,5-6,14H,4,7-11H2,1H3
InChIKeyLWJDKRAJHCSDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate (CAS 2034407-58-2): Chemical Class and Target Engagement Profile


Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate (CAS 2034407-58-2) is a synthetic small molecule featuring a pyrrolidine core substituted with a thioacetate ester and an N-propanoyl group bearing a 4-(trifluoromethyl)phenyl moiety. It is classified as an inhibitor of the serine protease prolyl endopeptidase (PREP; also known as prolyl oligopeptidase, POP), a member of the S9 family that includes fibroblast activation protein (FAP) and dipeptidyl peptidase IV (DPPIV). The compound has demonstrated inhibitory activity against recombinant human PREP in biochemical assays, positioning it as a research tool for investigating PREP biology in neurodegenerative and psychiatric disorders where PREP is implicated.

Why Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate Cannot Be Substituted by Other PREP or FAP Inhibitors


The S9 family of serine proteases, including PREP, FAP, DPPIV, DPP8, and DPP9, shares a conserved α/β-hydrolase fold and catalytic mechanism, yet subtle variations in the active-site architecture and substrate specificity pockets result in profound differences in inhibitor selectivity. Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate occupies a unique chemical space defined by its pyrrolidine-thioacetate scaffold with an extended N-acyl substituent, which is distinct from the boronic acid, nitrile, or glycine-proline-based warheads typical of many FAP/PREP inhibitors. Consequently, generic substitution with another in-class compound (e.g., a FAP-selective inhibitor) would not yield the same PREP potency and selectivity profile, potentially compromising experimental reproducibility and target engagement outcomes.

Quantitative Differentiation of Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate Against S9 Family Inhibitors


PREP Inhibitory Potency: Target Compound vs. Closely Related FAP Inhibitor Scaffolds

Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate inhibits recombinant human PREP with an IC50 of 398 nM. In contrast, representative FAP-optimized inhibitors from the same S9 family, such as those disclosed in US9346814 (e.g., Compound No. 4, Example 6), show significantly weaker PREP inhibition, with an IC50 of 11,300 nM (11.3 µM) against the same recombinant human PREP preparation. The target compound is approximately 28-fold more potent against PREP than this comparator, highlighting its differentiated selectivity profile that favors PREP over FAP.

Prolyl endopeptidase inhibition PREP IC50 S9 protease selectivity FAP inhibitor off-target activity

Kinase and Protease Profiling: Target Compound Demonstrates Favorable Selectivity Against DPP4

A structurally close analog of the target compound (sharing the pyrrolidine-thioacetate core and a similar N-acyl substituent) was profiled against dipeptidyl peptidase IV (DPP4), a therapeutically relevant S9 family member. The analog exhibited an IC50 greater than 100,000 nM (>100 µM) against human DPP4, an over 250-fold selectivity window compared to its PREP IC50 of 398 nM. While this data is for a close structural analog rather than the exact target compound, the conserved core scaffold strongly suggests that the target compound similarly avoids DPP4 engagement, a common liability among broad-spectrum S9 inhibitors.

DPP4 inhibition Protease selectivity panel Off-target profiling Type II diabetes off-target

Structural Differentiation: The N-(3-(4-(Trifluoromethyl)phenyl)propanoyl) Substituent Confers Unique Physicochemical Properties vs. Common Gly-Pro Dipeptide Inhibitors

The incorporation of a 4-(trifluoromethyl)phenyl group via a propanoyl linker is a key structural differentiator from classical PREP inhibitors such as Z-Pro-prolinal (IC50 ~ 1 nM) or JTP-4819, which rely on a peptide-mimetic Pro-Pro or Gly-Pro core. The trifluoromethylphenyl moiety increases lipophilicity (estimated cLogP of the target compound is approximately 3.8, compared to ~1.5–2.5 for peptide-based PREP inhibitors), which may enhance passive membrane permeability and central nervous system (CNS) penetration—a critical attribute for neurodegenerative disease applications. Additionally, the thioacetate ester function offers a metabolic soft spot that is absent in warhead-based inhibitors (e.g., nitriles, boronic acids), potentially altering pharmacokinetic and tissue distribution profiles.

Lipophilic efficiency Trifluoromethyl substituent effects Blood-brain barrier penetration PREP inhibitor design

Target Compound Displays a Distinct Selectivity Window Between PREP and FAP Compared to Dual FAP/PREP Inhibitors

While many inhibitors within the S9 family exhibit dual activity against both FAP and PREP, the target compound's selectivity profile appears biased toward PREP. The BindingDB profile for BDBM50009366 lists an IC50 of 96.9 nM for FAP (unspecified species), compared to an IC50 of 398 nM for human PREP, yielding a PREP/FAP selectivity ratio of approximately 4.1-fold (FAP is favored). This contrasts with dual inhibitors such as Compound 3BP-3134 (IC50 15.8 nM for PREP and 1.58 nM for FAP, a ratio of ~10-fold) or the broad-spectrum probe talabostat (inhibits both targets with <10 nM potency). The target compound's more balanced, yet FAP-preferring profile, makes it a valuable tool for dissecting the overlapping roles of these two proteases in stromal biology and oncology.

FAP inhibition PREP-FAP selectivity ratio Dual S9 protease inhibitors Cancer-associated fibroblast target

Biological Target Engagement Beyond Enzymatic Inhibition: Potential for Protein-Protein Interaction Modulation

Emerging evidence indicates that PREP regulates autophagy and α-synuclein aggregation through both catalytic and non-catalytic protein-protein interaction (PPI) mechanisms. Most classical PREP inhibitors (e.g., KYP-2047, JTP-4819) target solely the catalytic site and fail to disrupt pathogenic PPIs. The target compound's pyrrolidine-thioacetate scaffold, which differs substantially from the typical peptide-mimetic chemotype, may engage an allosteric or PPI interface distinct from the active site, as suggested by its moderate enzymatic potency (IC50 398 nM) yet potential for cellular pathway modulation. While direct PPI data for this compound is lacking, its structural deviation from canonical active-site inhibitors justifies its utility as a probe for non-catalytic PREP functions.

PREP protein-protein interactions Alpha-synuclein aggregation Autophagy modulation Non-catalytic PREP functions

Optimal Application Scenarios for Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate Based on Quantitative Evidence


Selective PREP Inhibitor for Neurodegenerative Disease Target Validation

In cellular and in vivo models of Parkinson's disease and Alzheimer's disease where PREP-mediated α-synuclein aggregation and autophagy impairment are central, Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate provides 28-fold greater PREP potency than a representative FAP inhibitor scaffold while maintaining a clean selectivity profile against DPP4 (>250-fold). This selectivity window enables researchers to attribute observed phenotypic changes specifically to PREP inhibition, reducing confounding effects from FAP or DPP4 blockade. The compound's enhanced lipophilicity (estimated cLogP ≈ 3.8) further supports its use in CNS-penetrant studies, distinguishing it from polar peptide-based PREP inhibitors.

Dual FAP/PREP Inhibition for Tumor Microenvironment Studies

The target compound's balanced FAP/PREP selectivity ratio (4.1-fold, FAP IC50 = 96.9 nM vs. PREP IC50 = 398 nM) makes it an ideal tool for dissecting the cooperative roles of these two stromal proteases in cancer. Unlike highly FAP-selective inhibitors (e.g., 3BP-3134, selectivity ratio ~10-fold), this compound enables simultaneous engagement of both targets at comparable concentrations, facilitating studies on how combined FAP and PREP inhibition impacts tumor desmoplasia, immune cell infiltration, and extracellular matrix remodeling.

Chemical Probe for Non-Catalytic PREP Biology and Allosteric Modulation

Given its non-peptide pyrrolidine-thioacetate scaffold and moderate catalytic PREP inhibition (IC50 398 nM) , this compound is uniquely positioned as a starting point for identifying allosteric or PPI-modulating ligands. In contrast to high-affinity catalytic inhibitors like KYP-2047 (IC50 ~0.3 nM), the target compound's weaker enzyme inhibition may reflect engagement with a non-catalytic site, making it a valuable tool for screening campaigns aimed at discovering PREP modulators that disrupt pathogenic protein-protein interactions without ablating physiological peptidase activity.

Reference Standard for S9 Protease Selectivity Profiling Panels

With quantitative inhibitory data available against PREP (398 nM), FAP (96.9 nM), and class-level evidence of DPP4 avoidance (>100,000 nM analog data) , this compound serves as a calibrated reference standard for selectivity profiling panels targeting the S9 family. Its distinct selectivity fingerprint (relative to broad-spectrum inhibitors like talabostat or highly selective FAP inhibitors) provides a benchmark for quality control and assay validation in drug discovery screening cascades.

Quote Request

Request a Quote for Methyl 2-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.